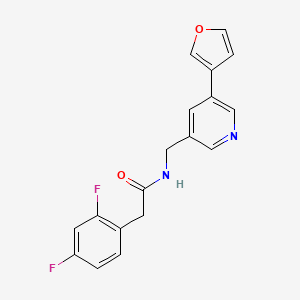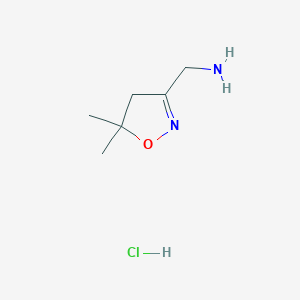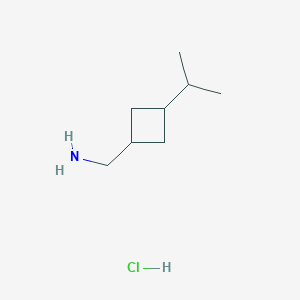
2-(2,4-difluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-difluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions that may include the use of catalysts, such as DBU, and various starting materials like naphthol, aldehydes, and amides . For example, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides is achieved through a one-pot three-component synthesis, which is environmentally friendly and offers good yields . Similarly, the synthesis of kappa-opioid agonists involves the introduction of alkyl and aryl substituents at specific positions of the ethyl linking moiety, starting from chiral amino acids .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3D conformation . For instance, the molecules described in one study are V-shaped with angles between the aromatic planes, and their crystalline structure is stabilized by a network of hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel pyridopyrimidinones, demonstrating the reactivity of the acetamide moiety in cyclization reactions . The specific reactions that "this compound" may undergo are not detailed in the provided papers, but it is likely that it could participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely based on their substituents and molecular structure. For example, the presence of halogen atoms, as seen in some of the discussed compounds, can influence the compound's lipophilicity, boiling point, and melting point . The specific properties of "this compound" would need to be determined experimentally, but it is reasonable to expect that the difluorophenyl and furanylpyridinyl groups would impact its polarity, solubility, and potential for forming intermolecular interactions.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Furan derivatives exhibit potential in the development of new chemical reactions. For instance, the furan-2-ylidene acetates have been converted into corresponding pyrrol-2-ylidene-acetates via Michael type reactions, demonstrating the versatility of furan compounds in synthetic chemistry (Sacmacl, Bolukbasl, & Şahin, 2012).
- Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, showcasing the application of such compounds in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Biological Activity
- Certain furan and pyridine derivatives have shown agricultural bioactivity, including fungicidal and herbicidal activities, suggesting their potential use in developing new agrochemicals (Zheng & Su, 2005).
- Novel compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been synthesized for antiprotozoal applications, indicating the potential of such chemical entities in addressing protozoal infections (Ismail et al., 2004).
Material Science and Pharmacology
- Synthesis and evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams highlight the ongoing research in developing new compounds with potential cytotoxic activities, which could contribute to the discovery of new therapeutic agents (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-16-2-1-13(17(20)7-16)6-18(23)22-9-12-5-15(10-21-8-12)14-3-4-24-11-14/h1-5,7-8,10-11H,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAFHFBMCXPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)


![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)


![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)